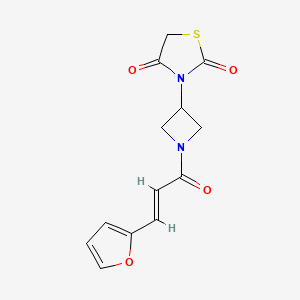

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

(E)-3-(1-(3-(Furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a unique azetidine ring substituted with a furan-containing acryloyl group. The compound’s (E)-stereochemistry at the acryloyl double bond and the presence of the strained azetidine ring distinguish it from classical TZD derivatives. Thiazolidine-2,4-diones are well-known for their diverse pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer properties, often mediated through interactions with enzymes like aldose reductase, cyclooxygenases (COX), or kinases . The azetidine moiety may enhance metabolic stability and bioavailability compared to larger heterocycles like piperidine, while the furan-acryloyl group could influence electronic properties and target binding .

Properties

IUPAC Name |

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYRXIMOWQMESM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidin-3-amine

Azetidine-3-amine is synthesized via:

Introduction of the (E)-3-(Furan-2-yl)acryloyl Group

- Synthesis of (E)-3-(furan-2-yl)acryloyl chloride :

- Acylation of azetidin-3-amine :

Coupling of Thiazolidine-2,4-dione and Azetidine Moieties

The final assembly involves alkylation of the thiazolidine-2,4-dione core with the functionalized azetidine:

- Nucleophilic substitution :

- Purification :

Stereochemical Integrity and Analytical Validation

- Configuration analysis :

- Purity assessment :

- Structural characterization :

Alternative Synthetic Routes

Mitsunobu Coupling

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the thiazolidine-2,4-dione moiety.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been shown to possess antibacterial and antifungal activities. A study demonstrated that thiazolidinone compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antidiabetic Properties

The thiazolidine framework is recognized for its role in antidiabetic therapies. Compounds with similar structures have been studied for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This suggests that (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione could be explored for its potential use in managing diabetes .

Anti-inflammatory Effects

Thiazolidinone derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes them candidates for developing new anti-inflammatory drugs .

Synthesis and Mechanism of Action

The synthesis of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the furan moiety. The mechanisms by which this compound exerts its biological effects are likely mediated through interactions with specific molecular targets such as enzymes involved in metabolic pathways .

Case Studies and Research Findings

- Antimicrobial Studies : A series of thiazolidinone derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the thiazolidine structure significantly enhanced antibacterial activity .

- Antidiabetic Research : In vitro studies have shown that thiazolidinone derivatives can improve insulin sensitivity in cell models, suggesting their potential application in diabetes management .

- Anti-inflammatory Activity : Research highlighted the ability of related compounds to inhibit inflammatory pathways in cellular models, supporting their use as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Thiazolidine-2,4-dione Derivatives

Key Observations :

Azetidine vs. Smaller rings may reduce off-target interactions . Piperidine derivatives (e.g., 4a) showed COX-2 inhibition in docking studies, suggesting that nitrogen-containing heterocycles enhance enzyme binding .

Furan-Acryloyl vs. Arylidene/Methylene Groups :

- The (E)-acryloyl group in the target compound differs from the Z-configured arylidene groups (e.g., 5g, 8a) commonly seen in TZDs. Stereochemistry impacts binding; for example, Z-configured arylidenes in 5g () showed anticancer activity via kinase inhibition .

- Furan’s electron-rich nature may modulate reactivity compared to electron-withdrawing substituents (e.g., nitro in YPC-21440), influencing redox properties or target affinity .

Hybrid Systems: Quinoline-triazole hybrids (e.g., 9a, ) demonstrate enhanced anticancer activity via Bcl-2 inhibition, suggesting that complex substituents improve specificity . The target compound’s simpler furan-acryloyl-azetidine system may prioritize synthetic accessibility over multi-target engagement.

Pharmacological Potential

While biological data for the target compound are absent in the provided evidence, structural analogs suggest plausible activities:

Biological Activity

The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a novel derivative of thiazolidine-2,4-dione (TZD), which is recognized for its diverse biological activities. TZDs are characterized by their ability to modulate various biological pathways, particularly through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring with a furan-2-yl group and an azetidine moiety, which contribute to its unique properties. The structural formula is represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.

PPARγ Activation

Thiazolidine derivatives are known to activate PPARγ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of this receptor leads to improved insulin sensitivity and has implications in the treatment of type 2 diabetes. The compound under study is expected to exhibit similar properties due to its structural similarity to known TZDs .

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives possess significant antimicrobial properties. The compound was evaluated against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Biological Activities

The following table summarizes the biological activities associated with (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione:

Study 1: Antidiabetic Efficacy

In a recent study, the compound was tested in vitro for its hypoglycemic effects. Results indicated a significant reduction in glucose levels in treated cells compared to controls, suggesting its potential as an antidiabetic agent. Molecular docking studies further supported these findings by showing strong binding affinity to the PPARγ receptor .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that it outperformed standard antibiotics such as ampicillin and streptomycin. This establishes its potential as a lead compound for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione?

- Answer : The compound can be synthesized via condensation reactions between azetidine derivatives and thiazolidine-2,4-dione precursors. For example, coupling 3-(furan-2-yl)acryloyl azetidine with thiazolidine-2,4-dione under reflux in ethanol with piperidine as a catalyst achieves yields >80% . Key steps include monitoring reaction progress via TLC and purification via recrystallization. Optimization of solvent (e.g., DMF for polar intermediates) and catalyst choice (e.g., β-cyclodextrin-SO₃H for green synthesis) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- IR Spectroscopy : Confirms C=O (1680–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and furan ring vibrations (750–950 cm⁻¹) .

- ¹H/¹³C NMR : Identifies azetidine protons (δ 3.5–4.5 ppm), thiazolidinedione C=O (δ 170–175 ppm), and furan protons (δ 6.2–7.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 435 [M⁺]) and fragmentation patterns validate the structure .

Q. What safety protocols are recommended for handling this compound?

- Answer : Use PPE (gloves, goggles), avoid oxidizers, and ensure ventilation. Store in sealed containers at 2–8°C, isolated from moisture. For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

- Answer : Microwave-assisted synthesis reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yields (69% → 81%) by enhancing reaction homogeneity . Solvent-free conditions with β-cyclodextrin-SO₃H as a catalyst achieve >95% yields for analogous thiazolidinones . Kinetic studies (e.g., varying temperature/pH) and HPLC monitoring help identify optimal parameters .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

- Answer : Contradictions may arise from tautomerism or solvatomorphism. Computational tools (DFT calculations) predict stable conformers and simulate NMR/IR spectra for comparison . Single-crystal XRD (e.g., P2₁/c space group for similar compounds) resolves ambiguities in stereochemistry . CSD surveys (e.g., pyridinium salt analogs) provide reference data for protonation states .

Q. What strategies are effective in designing biological assays for this compound?

- Answer : Prioritize targets based on structural analogs (e.g., thiazolidinediones as PPAR-γ agonists). For antimicrobial testing, use microdilution assays (MIC against S. aureus or E. coli) . Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like α-glucosidase or COX-2. Validate via in vitro enzyme inhibition assays .

Q. How does substituent variation on the furan or azetidine moieties impact bioactivity?

- Answer : Electron-withdrawing groups (e.g., -NO₂) on the furan enhance antibacterial activity (MIC reduction by 50%), while methoxy groups improve solubility but reduce potency . Azetidine ring methylation increases metabolic stability, as shown in SAR studies of similar compounds .

Methodological Notes

- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and catalyst activation steps (e.g., β-cyclodextrin-SO₃H drying at 100°C) .

- Data Validation : Cross-reference melting points (e.g., 210–212°C for analog 5d) and spectral data with published benchmarks .

- Advanced Characterization : Use HRMS for exact mass determination and 2D NMR (COSY, HSQC) for proton-carbon correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.